N-(cyclopropylmethyl)-2-fluoropyridin-4-amine
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Overview
Description
N-(cyclopropylmethyl)-2-fluoropyridin-4-amine is a chemical compound that features a cyclopropylmethyl group attached to a fluoropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-fluoropyridin-4-amine typically involves the reaction of 2-fluoropyridine with cyclopropylmethylamine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the fluoropyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-(cyclopropylmethyl)-2-hydroxypyridin-4-amine.
Reduction: Formation of N-(cyclopropylmethyl)-2-aminopyridin-4-amine.
Substitution: Formation of N-(cyclopropylmethyl)-2-substituted-pyridin-4-amine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2-fluoropyridin-4-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-chloropyridin-4-amine
- N-(cyclopropylmethyl)-2-bromopyridin-4-amine
- N-(cyclopropylmethyl)-2-iodopyridin-4-amine
Uniqueness
N-(cyclopropylmethyl)-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11FN2 |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) |
InChI Key |
YZPFYAVHDOXSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
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